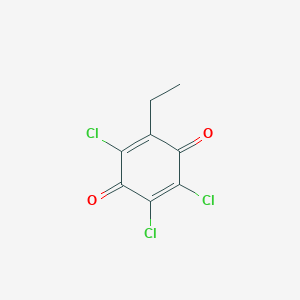![molecular formula C13H16O5 B14473257 Acetic acid, [4-(1,3-dioxolan-2-yl)phenoxy]-, ethyl ester CAS No. 72668-64-5](/img/structure/B14473257.png)
Acetic acid, [4-(1,3-dioxolan-2-yl)phenoxy]-, ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid, [4-(1,3-dioxolan-2-yl)phenoxy]-, ethyl ester is an organic compound with the molecular formula C13H16O5. This compound is characterized by the presence of a dioxolane ring attached to a phenoxy group, which is further esterified with acetic acid. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [4-(1,3-dioxolan-2-yl)phenoxy]-, ethyl ester typically involves the esterification of acetic acid with the corresponding alcohol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures the large-scale production of high-purity this compound .
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Alkyl halides, nucleophiles like amines or thiols, often in the presence of a base.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted phenoxy derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
Acetic acid, [4-(1,3-dioxolan-2-yl)phenoxy]-, ethyl ester is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of acetic acid, [4-(1,3-dioxolan-2-yl)phenoxy]-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The dioxolane ring and phenoxy group play crucial roles in binding to these targets, leading to various biochemical effects. The ester group can undergo hydrolysis to release acetic acid, which may further participate in metabolic pathways .
相似化合物的比较
Similar Compounds
Ethyl 2-methyl-1,3-dioxolane-2-acetate: Similar in structure but with a methyl group instead of a phenoxy group.
2-(1,3-dioxolan-2-yl)acetic acid: Lacks the phenoxy group and is more commonly used in different chemical reactions.
1,3-Dioxolane-2-acetic acid, 2,4-dimethyl-, ethyl ester: Contains additional methyl groups, altering its chemical properties.
Uniqueness
Acetic acid, [4-(1,3-dioxolan-2-yl)phenoxy]-, ethyl ester is unique due to the presence of both the dioxolane ring and the phenoxy group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound in various research and industrial applications .
属性
CAS 编号 |
72668-64-5 |
|---|---|
分子式 |
C13H16O5 |
分子量 |
252.26 g/mol |
IUPAC 名称 |
ethyl 2-[4-(1,3-dioxolan-2-yl)phenoxy]acetate |
InChI |
InChI=1S/C13H16O5/c1-2-15-12(14)9-18-11-5-3-10(4-6-11)13-16-7-8-17-13/h3-6,13H,2,7-9H2,1H3 |
InChI 键 |
BJCWCIDVTXVZLY-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)COC1=CC=C(C=C1)C2OCCO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


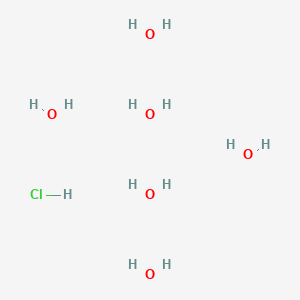
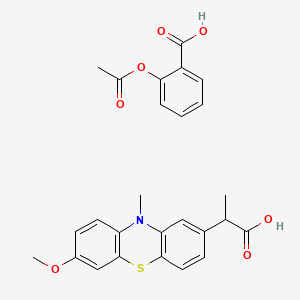
![Ethyl 2-[(2-ethoxy-2-oxoethoxy)imino]-3-oxobutanoate](/img/structure/B14473181.png)
![2-{[2-(Dimethylamino)ethoxy]carbonyl}benzene-1,4-dicarboxylate](/img/structure/B14473182.png)
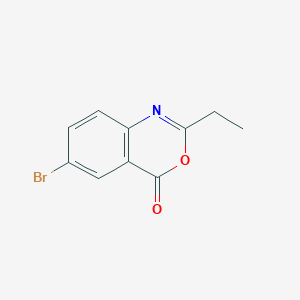
![1-Phenyl-3-[(prop-2-yn-1-yl)amino]but-2-en-1-one](/img/structure/B14473210.png)
![N,7-Dimethyl-8-nitro-2,3-dihydroimidazo[1,2-c]pyrimidin-5-amine](/img/structure/B14473216.png)
![6-[(4-Chlorophenoxy)methyl]pteridine-2,4-diamine](/img/structure/B14473226.png)
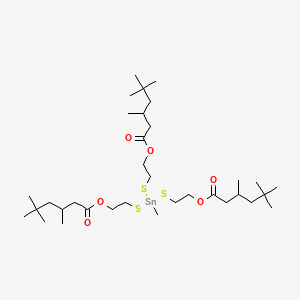
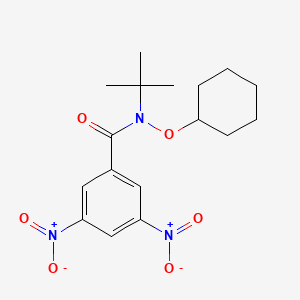

![3-Azabicyclo[3.2.2]nonane-3-carbothioic acid, [1-(2-pyridinyl)ethylidene]hydrazide](/img/structure/B14473243.png)

